N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoromethoxy group, a piperidin-1-ylsulfonyl group, and a benzamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2-(difluoromethoxy)aniline: This intermediate can be synthesized by reacting 2-nitroanisole with difluoromethyl ether in the presence of a suitable catalyst, followed by reduction of the nitro group to an amine.
Formation of 4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid: This intermediate can be prepared by sulfonylation of 4-methylbenzoic acid with piperidine-1-sulfonyl chloride.
Coupling Reaction: The final step involves coupling 2-(difluoromethoxy)aniline with 4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially forming amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethoxy and piperidin-1-ylsulfonyl groups may contribute to its binding affinity and specificity. Molecular docking studies and biochemical assays can provide insights into the pathways and targets involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides
Uniqueness
N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and metabolic stability. Additionally, the piperidin-1-ylsulfonyl group may contribute to its biological activity and specificity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4S/c1-14-9-10-15(13-18(14)29(26,27)24-11-5-2-6-12-24)19(25)23-16-7-3-4-8-17(16)28-20(21)22/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKAESONEJBTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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